4-(4-Fluorobenzamido)benzene-1-sulfonyl chloride
Description
4-(4-Fluorobenzamido)benzene-1-sulfonyl chloride is a specialized sulfonyl chloride derivative featuring a fluorinated benzamido group at the para position of the benzene ring. This compound serves as a critical intermediate in organic synthesis, particularly in the development of sulfonamide-based pharmaceuticals, agrochemicals, and advanced materials. Its structure combines a reactive sulfonyl chloride moiety with a fluorinated aromatic amide, enabling versatile reactivity in nucleophilic substitution and coupling reactions.
Properties
IUPAC Name |
4-[(4-fluorobenzoyl)amino]benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO3S/c14-20(18,19)12-7-5-11(6-8-12)16-13(17)9-1-3-10(15)4-2-9/h1-8H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFCDHAFJMTJLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016713-31-7 | |
| Record name | 4-(4-fluorobenzamido)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 4-(4-Fluorobenzamido)benzene-1-sulfonyl chloride typically involves the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. This intermediate is then reacted with 4-aminobenzenesulfonyl chloride under controlled conditions to yield the final product . The reaction conditions often include the use of an inert atmosphere and specific temperature controls to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively.
Reaction with Amines
Primary and secondary amines react with the sulfonyl chloride group to form sulfonamides. For example, dimethylamine reacts with structurally similar 4-fluorobenzenesulfonyl chloride in THF/water at 0–20°C, yielding 4-fluoro-N,N-dimethylbenzenesulfonamide with quantitative yields .
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Dimethylamine | THF/H<sub>2</sub>O, 0–20°C | 4-Fluoro-N,N-dimethylbenzenesulfonamide | 86–100% | |
| Piperazine | THF, triethylamine, rt | Piperazine-sulfonamide conjugate | 77% |
Reaction with Alcohols
Sulfonate esters form via reaction with alcohols. For instance, methanol in dichloromethane at room temperature facilitates esterification .
Chloride Exchange Reactions
The sulfonyl chloride group participates in S<sub>N</sub>2-type chloride exchange reactions. Kinetic studies on analogous compounds (e.g., 4-fluorobenzenesulfonyl chloride) reveal a Hammett ρ-value of +2.02, indicating high sensitivity to electron-withdrawing substituents .
Mechanism :
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S<sub>N</sub>2 Pathway : A single transition state with symmetrical chloride exchange .
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Steric Effects : Ortho-substituents increase reactivity by inducing structural strain, as shown in DFT calculations .
Hydrolysis
Sulfonyl chlorides hydrolyze in aqueous media to form sulfonic acids. For example, 4-fluorobenzenesulfonyl chloride reacts with water under basic conditions to yield 4-fluorobenzenesulfonic acid .
Coupling Reactions
The benzamide group enables further functionalization. For instance:
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Amide Hydrolysis : Under acidic/basic conditions, the benzamide may hydrolyze to a carboxylic acid.
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Buchwald–Hartwig Amination : The fluorine substituent on the benzamide can undergo palladium-catalyzed coupling with amines .
Biological Conjugation
The sulfonyl chloride group is widely used to covalently attach biomolecules (e.g., proteins, peptides) to solid supports. For example, 4-fluorobenzenesulfonyl chloride serves as an activating agent for immobilizing enzymes .
Thermal Stability
At elevated temperatures (>170°C), sulfonamide derivatives (e.g., 4-fluoro-N,N-dimethylbenzenesulfonamide) react with sodium thiomethoxide to form thiolated products (31% yield) .
Key Structural Influences:
Scientific Research Applications
Medicinal Chemistry
- Drug Development : The compound has been explored as a potential building block in the synthesis of pharmaceuticals. Its sulfonyl group is crucial for enhancing the biological activity of drug candidates, particularly in targeting specific enzymes or receptors.
- Inhibitory Studies : Research has demonstrated that derivatives of this compound exhibit inhibitory effects on various biological pathways, including those relevant to cancer and infectious diseases. For example, studies have shown its effectiveness against Trypanosoma brucei, the causative agent of sleeping sickness .
Biochemistry
- Protein Labeling : 4-(4-Fluorobenzamido)benzene-1-sulfonyl chloride serves as an activating agent for covalent attachment of biomolecules to solid supports, such as Sepharose beads. This application is vital in protein purification and characterization .
- Fluorine NMR Studies : The compound is utilized in fluorine nuclear magnetic resonance (NMR) spectroscopy for studying protein structures and dynamics due to the unique properties of fluorine as a NMR-active nucleus .
Analytical Chemistry
- Derivatization Techniques : The compound is employed in solid-phase microextraction (SPME) methods for analyzing trace levels of pesticides in environmental samples. Its ability to form stable derivatives enhances detection sensitivity and specificity in gas chromatography-mass spectrometry (GC-MS) applications .
- Chromophoric Labeling : It has been used for chromophoric labeling of amino acids, facilitating their detection in complex biological matrices through high-performance liquid chromatography (HPLC) .
Case Studies
Several case studies highlight the diverse applications of this compound:
- Case Study 1 : A study on the synthesis of novel amide derivatives showed promising results in inhibiting Trypanosoma brucei, indicating potential therapeutic applications .
- Case Study 2 : In analytical chemistry, researchers utilized this compound for the derivatization of phenolic compounds in urine samples, achieving high sensitivity in detection methods .
Mechanism of Action
The mechanism of action of 4-(4-Fluorobenzamido)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Key Observations:
Electronic Effects: Electron-withdrawing groups (e.g., trifluoromethyl , fluorine ) enhance electrophilicity of the sulfonyl chloride, favoring nucleophilic substitutions. Electron-donating groups (e.g., dimethylamino ) reduce reactivity but improve solubility in polar solvents.
Biological Activity :
- Fluorinated derivatives (e.g., 4-fluorobenzamido) are prioritized in drug discovery due to improved metabolic stability and target binding .
- Chlorinated analogs (e.g., 5-chloropentanamido) are used in agrochemicals for enhanced pesticidal activity .
Synthetic Yields :
- Para-substituted sulfonyl chlorides (e.g., 4-tert-butylbenzene-1-sulfonyl chloride) are synthesized in 72–81% yields under similar fusion conditions , suggesting substituent bulkiness minimally impacts efficiency.
- Sterically hindered meta-substituted derivatives (e.g., 3-fluorobenzyloxy ) may require specialized purification methods, as seen in compound 41 (15% yield after column chromatography) .
Pharmaceutical Development
- This compound is a key intermediate in ADAM-17 inhibitors (anticancer agents) and antipyrine derivatives (anti-inflammatory drugs) .
- 4-(5-Chloropentanamido)benzene-1-sulfonyl chloride demonstrates efficacy in neurological and metabolic disorder drug candidates .
Agrochemical Innovation
- Chlorinated sulfonamides exhibit potent herbicidal and fungicidal activity, with fluorine improving environmental persistence .
Material Science
- Sulfonyl chlorides with trifluoromethyl or tert-butyl groups are used in polymer cross-linking agents due to their thermal stability .
Biological Activity
4-(4-Fluorobenzamido)benzene-1-sulfonyl chloride is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a sulfonyl chloride functional group, which is known for its reactivity and ability to form stable complexes with various biological targets. The fluorobenzamido moiety may also influence its pharmacological properties, making it a candidate for therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C13H9ClFNO3S
- CAS Number : 1016713-31-7
- SMILES Notation : C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)Cl)F
The structure consists of a benzene ring substituted with a sulfonyl chloride and a fluorobenzamide group, contributing to its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group can act as an electrophile, facilitating nucleophilic attack by biological molecules. This interaction may lead to inhibition of enzyme activity or modulation of signaling pathways.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that sulfonamide derivatives can possess significant antimicrobial properties. In vitro assays indicate that this compound may inhibit the growth of various bacterial strains.
- Anticancer Properties : Preliminary investigations suggest that the compound may induce apoptosis in cancer cell lines, potentially through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit certain enzymes, including carbonic anhydrases, which are implicated in various physiological processes and disease states.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound:
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Synthesis and Characterization :
- The compound was synthesized using standard methods involving the reaction of 4-fluorobenzamide with benzene-1-sulfonyl chloride. Characterization techniques such as NMR and mass spectrometry confirmed the structure.
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Antimicrobial Assays :
- In a study assessing antimicrobial efficacy, this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results compared to standard antibiotics.
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Cancer Cell Line Studies :
- A research team investigated the effects of this compound on various cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that treatment led to a decrease in cell viability and increased markers of apoptosis, suggesting potential as an anticancer agent.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with similar sulfonamide compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | High | Moderate | Yes |
| Sulfanilamide | Moderate | Low | Yes |
| Benzene sulfonamide | Low | Moderate | Yes |
Q & A
Q. What are the optimized synthetic routes for 4-(4-Fluorobenzamido)benzene-1-sulfonyl chloride?
The synthesis typically involves a multi-step approach:
Sulfonation : React 4-fluorobenzoic acid with chlorosulfonic acid to form 4-fluorobenzenesulfonyl chloride.
Amidation : Introduce the benzamido group via coupling with aniline derivatives. For example, react 4-fluorobenzenesulfonyl chloride with 4-aminobenzoic acid in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane under inert atmosphere .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to isolate the product.
Q. Key Considerations :
Q. What spectroscopic techniques are critical for characterizing this compound?
Essential Methods :
- IR Spectroscopy : Identify functional groups:
- S=O stretch (SO₂Cl): ~1200 cm⁻¹ .
- C=O stretch (amide): ~1650 cm⁻¹.
- ¹H NMR (CDCl₃) :
- Aromatic protons: δ 7.5–8.5 ppm (splitting patterns confirm substitution).
- Amide NH: δ ~10 ppm (broad, exchangeable) .
- ¹³C NMR : Confirm sulfonyl chloride (δ ~125–135 ppm) and amide carbonyl (δ ~170 ppm).
Validation : Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion confirmation.
Q. How should this compound be stored to ensure stability?
Storage Protocol :
- Temperature : –20°C in airtight, amber vials to prevent light-induced degradation.
- Desiccant : Include molecular sieves (3Å) to absorb moisture.
- Handling : Use gloveboxes or Schlenk lines under nitrogen to avoid hydrolysis .
Advanced Questions
Q. How does the 4-fluorobenzamido substituent influence reactivity compared to other sulfonyl chlorides?
Comparative Reactivity :
- Electron-Withdrawing Effects : The fluorine atom and amide group enhance electrophilicity of the sulfonyl chloride, accelerating nucleophilic substitution (e.g., with amines or alcohols).
- Steric Effects : The bulky benzamido group may reduce reactivity toward sterically hindered nucleophiles compared to simpler analogs like 4-methylbenzenesulfonyl chloride .
Q. Applications :
Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved?
Troubleshooting Steps :
Purity Check : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities.
Isotopic Labeling : Perform deuteration experiments to confirm exchangeable protons (e.g., amide NH).
Advanced NMR : Utilize 2D techniques (COSY, HSQC) to resolve overlapping signals .
X-ray Crystallography : Resolve structural ambiguities if single crystals are obtainable .
Q. What alternative synthetic strategies exist for introducing the fluorobenzamido group?
Method Comparison :
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| Direct Amidation | DCC, DMAP, CH₂Cl₂, 0°C → RT | 60–70% | |
| Ullmann Coupling | CuI, K₂CO₃, DMF, 100°C | 50–55% | |
| Microwave-Assisted | HATU, DIPEA, DMF, 100°C, 30 min | 75–80% |
Optimization Tips : Microwave methods reduce reaction time but require specialized equipment.
Q. What are the implications of trace moisture in reactions involving this compound?
Moisture Sensitivity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
